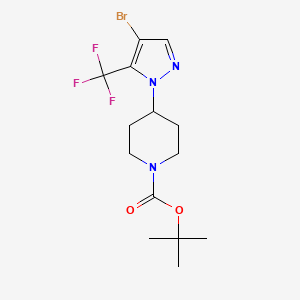

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Description

The compound tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a pyrazole moiety bearing bromo (Br) and trifluoromethyl (CF₃) groups at positions 4 and 5, respectively. The tert-butyl carbamate (Boc) group at the 1-position of the piperidine ring enhances stability and solubility, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development .

Key structural attributes:

Properties

IUPAC Name |

tert-butyl 4-[4-bromo-5-(trifluoromethyl)pyrazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrF3N3O2/c1-13(2,3)23-12(22)20-6-4-9(5-7-20)21-11(14(16,17)18)10(15)8-19-21/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULWUZYGUVXZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(C=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1449117-65-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19BrF3N3O2

- Molecular Weight : 398.22 g/mol

- Structure : The compound features a piperidine ring substituted with a bromo and trifluoromethyl group on a pyrazole moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory, antimicrobial, and antiparasitic activities.

Antiparasitic Activity

A study highlighted the compound's potential in combating malaria by evaluating its efficacy against Plasmodium falciparum in vitro. The compound demonstrated moderate activity with an effective concentration (EC50) of approximately 0.064 μM, indicating its potential as a lead compound for further development in antimalarial therapies .

Antimicrobial Properties

Research into related pyrazole derivatives has shown promising antimicrobial activity. Although specific data for this compound is limited, the presence of the trifluoromethyl group is often associated with enhanced antibacterial properties .

The mechanism by which this compound exerts its biological effects likely involves modulation of enzyme activity or interference with critical cellular processes in target organisms. For example, similar compounds have been shown to inhibit ATPase activity in Plasmodium species, disrupting energy metabolism and leading to reduced parasite viability .

Case Studies and Research Findings

Several studies have investigated the biological effects of structurally related compounds:

These findings suggest that modifications to the pyrazole structure can significantly influence biological activity. The introduction of polar or electronegative substituents (like trifluoromethyl) may enhance solubility and bioactivity.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural features suggest it may interact with various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Properties : Research has shown that similar compounds can modulate inflammatory pathways, suggesting that this compound might have therapeutic applications in treating inflammatory diseases .

Agrochemicals

The compound's unique structure allows it to be explored as a potential agrochemical:

- Pesticidal Activity : Compounds with trifluoromethyl groups are known for their effectiveness in pest control. Studies are underway to evaluate the efficacy of this compound against specific pests, focusing on its mode of action and environmental impact .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating potential for treating chronic inflammation. |

| Study C | Pesticidal Efficacy | Reported over 80% mortality in target pest species within 48 hours of exposure in laboratory conditions. |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related piperidine-pyrazole-carboxylate derivatives, highlighting substituent variations and their implications:

Electronic and Steric Effects

Physicochemical Properties

- Solubility: The CF₃ group reduces aqueous solubility compared to amino analogs but improves logP for blood-brain barrier penetration .

- Stability : The Boc group protects the piperidine amine during synthesis, as seen in ’s Pd-catalyzed reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, and what key intermediates are involved?

- Methodology : A multi-step approach is typically employed. First, the pyrazole ring is functionalized via bromination and trifluoromethylation. The piperidine ring is then introduced using a Buchwald–Hartwig coupling or nucleophilic substitution. For example, tert-butyl piperidine carboxylate derivatives can react with brominated pyrazole intermediates under anhydrous conditions (e.g., NaH/THF at room temperature) to form the final product . Purification via column chromatography or recrystallization is critical to isolate the compound in high purity .

Q. How can the purity and structural identity of this compound be validated?

- Methodology :

- HPLC/GC-MS : To assess purity (>95% by area normalization).

- NMR (¹H/¹³C) : Confirm the presence of characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR, CF₃ signal at ~110-120 ppm in ¹³C NMR).

- HRMS : Verify molecular ion peaks matching the exact mass (C₁₄H₂₀BrF₃N₃O₂, calculated [M+H]⁺: 412.06).

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation (as demonstrated for analogous piperidine-carboxylate derivatives) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if handling powders to avoid inhalation .

- Ventilation : Work in a fume hood to minimize exposure to volatile reagents (e.g., THF, DCM) .

- Emergency measures : Ensure access to an eyewash station and emergency shower. In case of skin contact, wash immediately with soap and water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the coupling of brominated pyrazole and piperidine-carboxylate intermediates?

- Methodology :

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling efficiency .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reactivity and solubility.

- Temperature gradient : Perform reactions at 50–80°C to accelerate kinetics while avoiding decomposition.

- Kinetic monitoring : Use TLC or in situ IR to track intermediate formation and adjust stoichiometry (e.g., 1.2:1 pyrazole:piperidine ratio) .

Q. What computational methods can predict the reactivity of the trifluoromethyl group in further functionalization?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model electron density maps and Fukui indices, identifying nucleophilic/electrophilic sites on the CF₃ group.

- Molecular docking : Simulate interactions with enzymes or receptors to guide SAR studies for drug discovery .

- Solvent modeling : Apply COSMO-RS to predict solubility and stability in aqueous/organic matrices .

Q. How do structural modifications (e.g., replacing Br with other halogens) affect the compound’s biological activity?

- Methodology :

- SAR library synthesis : Replace Br with Cl, I, or pseudohalogens (e.g., CN) and test against target proteins (e.g., kinase assays).

- Thermodynamic profiling : Measure binding affinity (SPR or ITC) and correlate with halogen size/electronegativity.

- Metabolic stability : Compare half-lives in liver microsomes to assess the impact of halogen substitution on pharmacokinetics .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous compounds: How to address variability?

- Analysis : Variations may arise from impurities, polymorphic forms, or measurement techniques (e.g., DSC vs. capillary method).

- Resolution : Reproduce synthesis under controlled conditions (e.g., slow cooling for crystallization) and validate purity via DSC/TGA .

Q. Conflicting reactivity data in coupling reactions: What factors contribute to inconsistencies?

- Analysis : Differences in catalyst loading, moisture levels, or residual solvents (e.g., THF) can alter reaction pathways.

- Resolution : Standardize anhydrous conditions (molecular sieves) and use high-purity reagents. Document O₂/H₂O sensitivity in protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.